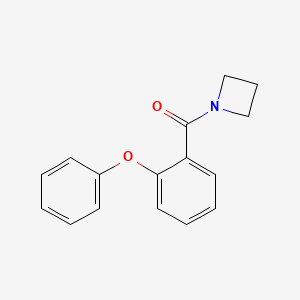
Azetidin-1-yl-(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-phenoxyphenyl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This drug has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, such as erlotinib and gefitinib.
Mécanisme D'action
Azetidin-1-yl-(2-phenoxyphenyl)methanone works by selectively inhibiting the activity of mutated EGFR, which is commonly found in NSCLC. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-phenoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in NSCLC cells. Additionally, it has been shown to have minimal effects on normal cells, which may reduce the risk of side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its high selectivity for mutated EGFR, which may reduce the risk of off-target effects. Additionally, its ability to induce apoptosis in cancer cells may make it a promising therapeutic agent for the treatment of NSCLC. However, one limitation of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its potential for the development of resistance, which may limit its long-term efficacy.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(2-phenoxyphenyl)methanone, including the development of combination therapies that may enhance its efficacy, as well as the identification of biomarkers that may predict response to treatment. Additionally, further studies are needed to better understand the mechanisms of resistance to Azetidin-1-yl-(2-phenoxyphenyl)methanone and to develop strategies to overcome this resistance. Finally, the potential use of Azetidin-1-yl-(2-phenoxyphenyl)methanone in other types of cancer, such as breast and colorectal cancer, warrants further investigation.
Méthodes De Synthèse
The synthesis of Azetidin-1-yl-(2-phenoxyphenyl)methanone involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenoxyaniline to form 2-(2-phenoxyphenyl)benzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with azetidine-1-carboxylic acid to form Azetidin-1-yl-(2-phenoxyphenyl)methanone.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-phenoxyphenyl)methanone has been the subject of numerous scientific studies, particularly in the field of oncology. These studies have focused on its efficacy in the treatment of NSCLC, as well as its mechanism of action and potential side effects.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-6-12-17)14-9-4-5-10-15(14)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPTIBYHPLQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7473098.png)
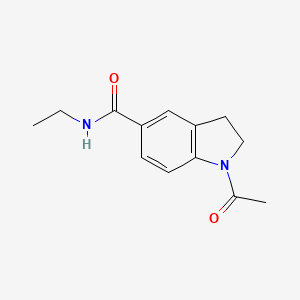

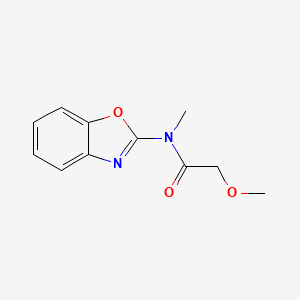
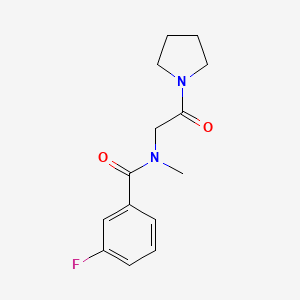
![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)

![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
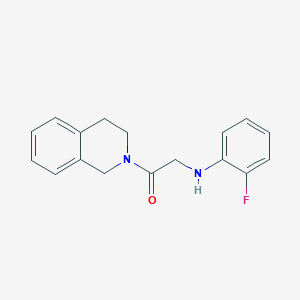
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)



